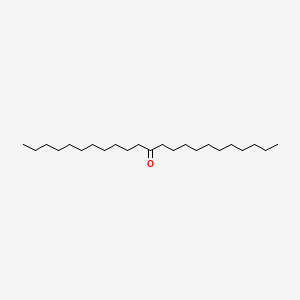

12-Tricosanone

描述

属性

IUPAC Name |

tricosan-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O/c1-3-5-7-9-11-13-15-17-19-21-23(24)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARQGBHBYZTYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060238 | |

| Record name | 12-Tricosanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540-09-0 | |

| Record name | 12-Tricosanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-TRICOSANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 12-Tricosanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Tricosanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricosan-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O6EJV7J5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Significance of 12-Tricosanone: A Technical Guide for Researchers

Abstract

12-Tricosanone, a long-chain saturated ketone, has emerged as a molecule of significant interest across various scientific disciplines. While its role as a crucial component of insect pheromone blends is the most extensively documented, preliminary evidence suggests a broader spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the current understanding of the biological significance of this compound, with a focus on its role in chemical ecology. Detailed experimental protocols are provided to facilitate further research into its potential therapeutic and agricultural applications.

Introduction

This compound (C₂₃H₄₆O), also known as laurone or diundecyl ketone, is a symmetrical long-chain ketone. Its presence has been identified in various natural sources, from plants to insects, where it plays diverse biological roles. The primary focus of research on this compound has been its function as a semiochemical, particularly as a pheromone in certain insect species. Beyond its role in chemical communication, in vitro studies have suggested its potential as a bioactive compound with antimicrobial and anti-inflammatory properties, although these aspects are less well-characterized. This guide aims to consolidate the existing knowledge on this compound, present quantitative data where available, and provide detailed experimental methodologies to standardize and encourage further investigation into its biological functions.

Role as an Insect Pheromone

The most well-defined biological role of this compound is as a component of the aggregation pheromone in several species of ambrosia beetles belonging to the Euwallacea fornicatus species complex.[1] These beetles are invasive pests that can cause significant damage to a wide range of trees. This compound, in conjunction with 2-heneicosanone, forms a species-specific chemical signature that mediates mate recognition and aggregation behaviors.[1]

Quantitative Analysis of Pheromone Blends

The ratio of this compound to 2-heneicosanone is critical for species-specific recognition. Different species within the Euwallacea fornicatus complex produce and respond to distinct ratios of these two ketones. The precise blend acts as an attractant for conspecifics while repelling other closely related species.

| Species | Common Name | Ratio of 2-Heneicosanone to this compound (Mean ± SE) | Mean Amount of this compound per Beetle (ng ± SE) | Reference |

| Euwallacea sp. #1 | Polyphagous Shot Hole Borer (PSHB) | 45:55 | 50.0 ± 7.6 | [1] |

| Euwallacea sp. #2 | Tea Shot Hole Borer (TSHB) | 68:32 | 15.4 ± 0.2 | [1] |

| Euwallacea sp. #5 | Kuroshio Shot Hole Borer (KSHB) | 87:13 | 10.2 ± 0.9 | [1] |

Behavioral Bioassays

Behavioral studies using Y-tube olfactometers have confirmed the species-specific attraction and repulsion mediated by these pheromone blends. Mature mated females of each species are strongly attracted to the synthetic blend matching their own natural ratio but are repelled by the blends of the other two species.[1]

| Species Tested | Pheromone Blend Ratio (2-Heneicosanone:this compound) | Beetle Response | Reference |

| PSHB | 45:55 (PSHB ratio) | Attraction | [1] |

| PSHB | 68:32 (TSHB ratio) | Repulsion | [1] |

| PSHB | 87:13 (KSHB ratio) | Repulsion | [1] |

| TSHB | 68:32 (TSHB ratio) | Attraction | [1] |

| TSHB | 45:55 (PSHB ratio) | Repulsion | [1] |

| TSHB | 87:13 (KSHB ratio) | Repulsion | [1] |

| KSHB | 87:13 (KSHB ratio) | Attraction | [1] |

| KSHB | 45:55 (PSHB ratio) | Repulsion | [1] |

| KSHB | 68:32 (TSHB ratio) | Repulsion | [1] |

Other Potential Biological Activities

Antimicrobial and Antifungal Activity

Long-chain ketones have been reported to exhibit antimicrobial properties. It is hypothesized that their lipophilic nature allows them to interact with and disrupt microbial cell membranes.

Anti-inflammatory Activity

Some long-chain fatty acids and their derivatives have demonstrated anti-inflammatory effects. The potential for this compound to modulate inflammatory pathways warrants investigation.

Antioxidant Activity

The antioxidant potential of this compound has been suggested, though not yet quantified. This activity could be assessed by its ability to scavenge free radicals.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are largely uncharacterized. In the context of its role as a pheromone, it is expected to interact with specific odorant receptors (ORs) on the antennae of insects.

Generalized Insect Pheromone Signaling Pathway

The following diagram illustrates a generalized signaling pathway for insect pheromone reception. It is important to note that the specific receptors and downstream signaling components for this compound have not been identified.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the ketonic decarboxylation of lauric acid (dodecanoic acid).

-

Principle: Two molecules of a carboxylic acid are heated in the presence of a metal oxide catalyst, leading to the formation of a symmetrical ketone, carbon dioxide, and water.

-

Materials: Lauric acid, magnesium oxide (MgO) catalyst, reaction vessel, heating mantle, condenser, extraction solvent (e.g., diethyl ether), drying agent (e.g., anhydrous sodium sulfate), rotary evaporator.

-

Procedure:

-

Combine lauric acid and a catalytic amount of MgO in a reaction vessel.

-

Heat the mixture under reflux with stirring. Reaction temperature and time can be optimized (e.g., 250-350 °C for several hours).

-

After cooling, dissolve the reaction mixture in an organic solvent like diethyl ether.

-

Wash the organic phase with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Antimicrobial Activity: Broth Microdilution Assay for Hydrophobic Compounds

-

Principle: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.

-

Materials: this compound, solubilizing agent (e.g., DMSO), 96-well microtiter plates, microbial culture, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), incubator, microplate reader.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent like DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium.

-

Prepare a standardized inoculum of the test microorganism.

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism in broth without this compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions for the test microorganism.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible growth.

-

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Principle: To measure the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Materials: RAW 264.7 macrophage cell line, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, LPS, this compound, Griess reagent, 96-well cell culture plates, CO₂ incubator, microplate reader.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Principle: To measure the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change.

-

Materials: this compound, DPPH, methanol or ethanol, 96-well microtiter plates, microplate reader.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of this compound in the same solvent.

-

Add the DPPH solution to each well containing the different concentrations of this compound.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.

-

Conclusion

This compound is a multifaceted molecule with a clearly defined and significant role in insect chemical communication. Its function as a species-specific pheromone component in the Euwallacea fornicatus species complex highlights its potential for the development of targeted and environmentally friendly pest management strategies. While preliminary evidence suggests other biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, these areas remain largely unexplored and require further rigorous investigation. The experimental protocols provided in this guide offer a framework for future research to elucidate the full biological potential of this compound and its derivatives, potentially leading to novel applications in medicine and agriculture. The lack of detailed information on its specific signaling pathways represents a key knowledge gap that future studies should aim to address.

References

The Enigmatic Long-Chain Ketone: A Technical Guide to the Natural Sources and Isolation of 12-Tricosanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the natural sources and isolation of 12-Tricosanone, a long-chain aliphatic ketone with potential applications in various scientific fields. While the natural occurrence of this molecule has been identified, detailed isolation protocols and quantitative data remain areas of active investigation. This document aims to consolidate the available information and provide a framework for future research and development.

Natural Occurrence of this compound

This compound (C₂₃H₄₆O) is a saturated ketone that has been reported in the plant kingdom. The primary documented natural source is the plant Mirabilis jalapa, commonly known as the four o'clock flower.[1] While the presence of this compound in Mirabilis jalapa is noted, the specific concentration and distribution within the plant (e.g., leaves, roots, flowers) are not extensively detailed in current literature. One review focusing on the chemical constituents of Mirabilis jalapa indicates that the leaves contain a significant proportion of ketones (18.0%), although the specific identity of these ketones is not fully elucidated.[2]

Beyond Mirabilis jalapa, long-chain ketones are common constituents of plant epicuticular waxes, which form a protective layer on the surface of leaves, fruits, and stems. While not explicitly identified as this compound, the analysis of epicuticular waxes from various plant species has revealed a diversity of long-chain aliphatic ketones. This suggests that this compound may be present in the waxes of other plant species, representing a promising avenue for future discovery.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₃H₄₆O | [1][3] |

| Molecular Weight | 338.61 g/mol | [1][3] |

| CAS Number | 540-09-0 | [3] |

| IUPAC Name | Tricosan-12-one | [1] |

| Synonyms | Diundecyl ketone, Laurone | [3] |

| Melting Point | 342 K (69 °C) | [3] |

| Solubility | Soluble in hot methanol | [4] |

Isolation and Purification of this compound from Natural Sources

Currently, a specific and detailed experimental protocol for the isolation of this compound from Mirabilis jalapa is not available in the published literature. However, based on established methods for the extraction of long-chain ketones and other lipophilic compounds from plant materials, a generalized protocol can be proposed. This protocol serves as a foundational methodology that can be optimized for the specific plant matrix.

Proposed Experimental Protocol for Isolation and Quantification

This protocol is adapted from general methods for the analysis of plant epicuticular waxes and long-chain ketones.

Objective: To extract, isolate, and quantify this compound from the leaves of Mirabilis jalapa.

Materials and Reagents:

-

Fresh leaves of Mirabilis jalapa

-

Chloroform (HPLC grade)

-

n-Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Methanol (HPLC grade)

-

Silica gel for column chromatography (70-230 mesh)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Anhydrous sodium sulfate

-

This compound analytical standard

-

Internal standard (e.g., Tetracosane)

-

Rotary evaporator

-

Gas chromatograph with mass spectrometer (GC-MS)

Experimental Workflow:

Methodology:

-

Sample Preparation:

-

Collect fresh, healthy leaves of Mirabilis jalapa.

-

Gently wash the leaves with deionized water to remove any surface contaminants and pat them dry.

-

For quantitative analysis, measure the surface area of a subset of leaves using a leaf area meter or a high-resolution scanner with image analysis software.

-

-

Extraction of Epicuticular Waxes:

-

Immerse the leaves in a sufficient volume of chloroform for a short duration (e.g., 30-60 seconds) with gentle agitation. This minimizes the co-extraction of intracellular lipids.

-

Decant the chloroform extract. The extraction can be repeated with fresh solvent to ensure complete removal of the surface waxes.

-

Combine the chloroform extracts.

-

-

Filtration and Concentration:

-

Filter the extract through anhydrous sodium sulfate to remove any residual water.

-

Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude wax extract.

-

-

Sample Cleanup and Fractionation:

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude wax extract in a minimal amount of a suitable solvent (e.g., a methanol/water mixture).

-

Condition a C18 SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a polar solvent (e.g., a higher percentage of water in a water/methanol mixture) to remove polar interferences.

-

Elute the less polar fraction containing long-chain ketones with a nonpolar solvent (e.g., acetonitrile or n-hexane).

-

-

Column Chromatography (Alternative):

-

Dissolve the crude extract in a minimal volume of n-hexane.

-

Pack a glass column with silica gel slurried in n-hexane.

-

Load the sample onto the column.

-

Elute with a gradient of increasing polarity, starting with n-hexane and gradually adding a more polar solvent like dichloromethane or ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).

-

-

-

GC-MS Analysis and Quantification:

-

Derivatization (Optional): While not always necessary for ketones, derivatization to methoximes can improve chromatographic peak shape and mass spectral fragmentation patterns.

-

Instrumental Analysis:

-

Dissolve the purified ketone fraction in a suitable solvent (e.g., hexane).

-

Add a known concentration of an internal standard (e.g., tetracosane).

-

Inject an aliquot of the sample into the GC-MS system.

-

-

Identification and Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of an authentic analytical standard. The mass spectrum of this compound will show characteristic fragmentation patterns.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample using the peak area ratio from the sample chromatogram and the calibration curve equation.

-

-

Quantitative Data

As of the date of this guide, specific quantitative data for the yield or concentration of this compound from Mirabilis jalapa or other natural sources is not extensively documented in publicly available literature. The following table is provided as a template for researchers to present their own experimental data.

| Plant Species | Plant Part | Extraction Method | Yield of this compound (µg/g dry weight) | Yield of this compound (µg/cm² leaf area) |

| Mirabilis jalapa | Leaves | Chloroform dipping | Hypothetical Data | Hypothetical Data |

| Mirabilis jalapa | Roots | Soxhlet (Hexane) | Hypothetical Data | N/A |

| Prunus domestica | Fruit epicarp | Chloroform dipping | Hypothetical Data | Hypothetical Data |

Potential Signaling Pathways

Detailed signaling pathways involving this compound in plants or other organisms have not yet been elucidated. However, long-chain ketones are known to function as semiochemicals, particularly as pheromones in insects. While the specific isomer this compound has not been extensively studied in this context, other long-chain ketones serve as crucial signaling molecules.

The perception of such semiochemicals in insects generally follows a conserved olfactory signaling pathway. A generalized logical diagram of this pathway is presented below. It is important to note that this is a representative model and the specific components may vary between insect species and for different odorants.

This pathway illustrates the initial steps of chemoreception, from the binding of an odorant molecule to the generation of a nerve impulse that is transmitted to the brain for processing, ultimately leading to a behavioral response.

Conclusion and Future Directions

This compound represents a naturally occurring long-chain ketone with potential for further scientific exploration. While its presence in Mirabilis jalapa is established, there is a clear need for research focused on:

-

Developing and optimizing a specific isolation protocol for this compound from Mirabilis jalapa and other potential natural sources.

-

Conducting quantitative analyses to determine the concentration and distribution of this compound in various plant tissues.

-

Screening a wider range of plant species , particularly their epicuticular waxes, for the presence of this compound.

-

Investigating the biological activity of this compound to elucidate its potential roles in plant defense, allelopathy, or as a semiochemical.

-

Elucidating the specific signaling pathways in which this compound may be involved, both in plants and in organisms that interact with them.

This technical guide provides a solid foundation for researchers and drug development professionals to embark on or advance their studies of this intriguing natural product. The methodologies and frameworks presented herein are intended to facilitate a more systematic and comprehensive understanding of this compound's natural origins and potential applications.

References

An In-depth Technical Guide on the Role of 12-Tricosanone in Insect Chemical Communication

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Insect chemical communication is a cornerstone of their behavior, influencing mating, aggregation, and social interactions. Pheromones, as chemical messengers, play a pivotal role in these processes. Long-chain ketones are an emerging class of compounds with demonstrated pheromonal activity in various insect species. This technical guide focuses on 12-tricosanone, a long-chain aliphatic ketone, and its potential role as a semiochemical in insect communication. While direct experimental data on this compound is limited in publicly available literature, this document provides a comprehensive framework for its investigation. It outlines detailed experimental protocols for chemical analysis, electrophysiological assays, and behavioral studies. Furthermore, it presents a structured approach to data presentation and visualizes key experimental workflows and signaling pathways, offering a complete guide for researchers aiming to elucidate the function of this compound and other novel long-chain ketones in insect chemical ecology.

Introduction to Insect Chemical Communication and Long-Chain Ketones

Chemical communication is a primary mode of interaction for insects, mediating a wide array of behaviors crucial for their survival and reproduction. These chemical signals, or semiochemicals, can be classified based on whether they mediate intraspecific (pheromones) or interspecific (allelochemicals) communication. Pheromones are particularly significant as they can trigger immediate behavioral responses (releaser pheromones) or induce long-term physiological changes (primer pheromones).

Long-chain ketones have been identified as important components of insect pheromones in several species. For instance, various ketone-functionalized pheromones are utilized by fruit flies and cigarette beetles for mating and aggregation. These compounds are typically non-volatile and are often detected by contact chemoreception, playing a role in close-range communication. The study of long-chain ketones like this compound is a burgeoning field, with the potential to uncover novel mechanisms of insect communication and develop new pest management strategies.

Data Presentation: A Framework for Quantitative Analysis

To systematically evaluate the role of this compound, quantitative data from various assays must be collected and organized. The following tables provide a template for presenting such data, populated with hypothetical values for illustrative purposes.

Table 1: Comparative Electroantennogram (EAG) Responses to this compound and Analogues

| Compound | Insect Species (Hypothetical) | Mean

An In-Depth Technical Guide to 12-Tricosanone: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tricosanone, also known as laurone or diundecyl ketone, is a long-chain symmetrical aliphatic ketone. Its unique chemical structure, consisting of a 23-carbon backbone with a carbonyl group at the 12th position, imparts specific physical and chemical properties that are of significant interest in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its documented biological activities and their likely signaling pathways. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Physical and Chemical Properties

The physicochemical properties of this compound are fundamental to its behavior and potential applications. These properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₆O | [1] |

| Molecular Weight | 338.61 g/mol | [1] |

| CAS Number | 540-09-0 | [1] |

| Appearance | White to off-white crystalline solid, scales, or plates | [2] |

| Melting Point | 68-70 °C | [1] |

| Boiling Point | 404.5 °C at 760 mmHg (estimated) | [1] |

| Density | 0.835 g/cm³ | [1] |

| Refractive Index | 1.448 (estimated) | [1] |

| Flash Point | 71.9 °C | [1] |

| Vapor Pressure | 9.39E-07 mmHg at 25°C | [1] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Reference |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in hot methanol, benzene, ether, and chloroform | [1] |

| LogP (Octanol-Water Partition Coefficient) | 8.39730 | [1] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Predicted Chemical Shifts | Reference |

| ¹H NMR (CDCl₃) | δ ~2.40 (t, 4H, -CH₂-C=O), δ ~1.58 (quintet, 4H, -CH₂-CH₂-C=O), δ ~1.25 (m, 32H, bulk methylene), δ ~0.88 (t, 6H, -CH₃) | [3] |

| ¹³C NMR (CDCl₃) | δ ~211.5 (C=O), δ ~42.8 (-CH₂-C=O), δ ~31.9, 29.7, 29.6, 29.4, 29.3 (bulk methylene), δ ~24.1 (-CH₂-CH₂-C=O), δ ~22.7 (-CH₂-CH₃), δ ~14.1 (-CH₃) | [3] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 338. Key fragments from α-cleavage and McLafferty rearrangement. | [4] |

| Infrared (IR) | Strong C=O stretch around 1705 cm⁻¹ | [1] |

Experimental Protocols

Synthesis of this compound via Ketonic Decarboxylation of Lauric Acid

The most common and economically viable method for synthesizing this compound is the ketonic decarboxylation of lauric acid.[5]

Materials:

-

Lauric acid (dodecanoic acid)

-

Magnesium oxide (MgO) as a catalyst

-

High-boiling point solvent (e.g., dodecane) (optional, for slurry reactions)

-

Nitrogen gas for inert atmosphere

-

Reaction vessel with a mechanical stirrer, thermometer, and distillation setup

Procedure:

-

Charge the reaction vessel with lauric acid and the MgO catalyst (typically 1-5% by weight of the lauric acid).[6]

-

If using a solvent, add it to the vessel to create a slurry.

-

Flush the system with nitrogen to establish an inert atmosphere.

-

Heat the mixture to 300-350 °C with continuous stirring.[5]

-

Water and carbon dioxide will be evolved as byproducts and can be removed via the distillation setup.

-

Maintain the reaction at this temperature for 1-3 hours, monitoring the reaction progress by analyzing aliquots (e.g., by GC) to determine the conversion of lauric acid.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, filter the mixture to remove the catalyst and then remove the solvent under reduced pressure. If no solvent was used, the crude product can be directly subjected to purification.

Purification of this compound by Recrystallization

Crude this compound can be effectively purified by recrystallization.[8][9]

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethanol and water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. Crystals of this compound should start to form.

-

To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Buchner funnel.[10]

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven or by air drying.

Analytical Methodologies

2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a suitable technique for the analysis of this compound.[11][12]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).[12]

-

Capillary column: A non-polar column such as HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is typically used.[12]

GC-MS Conditions:

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

Oven Temperature Program: Initial temperature of 150 °C for 1 min, ramp at 20 °C/min to 300 °C, and hold for 5 min.

-

MSD Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for targeted analysis.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.[3]

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed.

Data Processing:

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra to the TMS signal.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects. While the specific signaling pathways for this compound are not yet fully elucidated, the likely mechanisms can be inferred from studies on other long-chain aliphatic ketones.

Antimicrobial Activity

Long-chain fatty acids and their derivatives, including ketones, are known to possess antimicrobial properties.[13][14][15] The primary mechanism of action is believed to be the disruption of the bacterial cell membrane.

Proposed Mechanism of Action: The long, lipophilic alkyl chains of this compound can intercalate into the phospholipid bilayer of the bacterial cell membrane. This disrupts the membrane's structural integrity and fluidity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Anti-inflammatory Activity

Ketone bodies, in general, have been shown to exert anti-inflammatory effects through various signaling pathways.[16][17][18][19][20] It is plausible that this compound, as a long-chain ketone, may share some of these mechanisms.

Proposed Signaling Pathways:

-

Inhibition of the NLRP3 Inflammasome: Ketones can inhibit the activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a key component of the innate immune system.[18] This inhibition reduces the production of pro-inflammatory cytokines such as IL-1β and IL-18.

-

Modulation of NF-κB and MAPK Pathways: Ketones may also modulate the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a decrease in the expression of various inflammatory mediators.

Insecticidal Activity

Aliphatic ketones have been identified as having insecticidal properties.[21][22][23][24] The mode of action is thought to involve disruption of the insect's nervous system or cuticle.

Proposed Mechanism of Action:

-

Nervous System Disruption: Similar to some synthetic insecticides, long-chain ketones may interfere with the normal functioning of the insect's nervous system, possibly by acting on ion channels or neurotransmitter receptors, leading to paralysis and death.[25]

-

Cuticle Disruption: The waxy epicuticle of insects is crucial for preventing water loss. The lipophilic nature of this compound may allow it to dissolve or disrupt this protective layer, leading to dehydration and death.

Conclusion

This compound is a long-chain ketone with well-defined physical and chemical properties. Its synthesis is readily achievable through the ketonic decarboxylation of lauric acid, a renewable feedstock. The biological activities of this compound, including its antimicrobial, anti-inflammatory, and insecticidal effects, suggest its potential for further investigation and development in the fields of pharmaceuticals, agriculture, and material science. While the precise signaling pathways for its biological actions are still under investigation, the proposed mechanisms, based on the activity of similar ketone-containing molecules, provide a solid foundation for future research. This technical guide serves as a valuable resource for scientists and professionals seeking to understand and utilize the unique properties of this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its full range of potential applications.

References

- 1. This compound | C23H46O | CID 10888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(540-09-0) MS spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound [webbook.nist.gov]

- 5. (680e) this compound Production from Lauric Acid for the Synthesis of Cellulosic Base Oils | AIChE [proceedings.aiche.org]

- 6. researchgate.net [researchgate.net]

- 7. Process intensified lauric acid self-ketonization and its economic and environmental impact on biolubricant base oil production - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01721H [pubs.rsc.org]

- 8. How To [chem.rochester.edu]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Anti-infective activities of long-chain fatty acids against foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ketone.com [ketone.com]

- 19. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Novel use of aliphatic n-methyl ketones as a fumigant and alternative to methyl bromide for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. agroorbit.com [agroorbit.com]

discovery and history of 12-Tricosanone research

An In-depth Technical Guide to 12-Tricosanone: From Discovery to Modern Research

Core Summary

This compound (also known as Laurone or Diundecyl ketone) is a long-chain symmetrical ketone with the chemical formula C23H46O.[1][2] Initially synthesized through the ketonic decarboxylation of lauric acid, it has since been identified as a naturally occurring compound with significant roles in chemical ecology, particularly as an insect pheromone.[3] More recently, its presence as an impurity in pharmaceutical excipients like Polysorbate 80 has brought it to the attention of the drug development industry.[3][4] This guide provides a comprehensive overview of the discovery, history, and key research findings related to this compound, including detailed experimental protocols and data.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C23H46O | [1][2][5] |

| Molecular Weight | 338.61 g/mol | [1][4] |

| CAS Number | 540-09-0 | [1][2] |

| IUPAC Name | Tricosan-12-one | [1] |

| Synonyms | Diundecyl ketone, Lauron, Laurone | [1][6] |

| Physical Form | Solid | |

| Melting Point (Tfus) | 342 K (69°C) | [1] |

| Enthalpy of Fusion (ΔfusH) | 18.65 kcal/mol at 342.2 K | [1] |

| Purity (typical) | ≥95% - 98% | [7] |

Historical Context and Discovery

The journey of this compound research began with its chemical synthesis from lauric acid (dodecanoic acid), a common fatty acid found in coconut and palm kernel oils.[3] The primary method for this synthesis is the ketonic decarboxylation of lauric acid, often facilitated by a catalyst such as magnesium oxide (MgO).[3]

A significant breakthrough in the understanding of this compound was its identification as a naturally occurring semiochemical. It was found to be a key component of the pheromone blend used by ambrosia beetles in the Euwallacea fornicatus species complex, highlighting its role in insect communication.[3]

In a completely different field, this compound was identified as an impurity in Polysorbate 80, a widely used emulsifier in the food and pharmaceutical industries.[3] This discovery was crucial as elevated levels of this ketone were linked to the formation of visible particles in biopharmaceutical products during long-term storage, emphasizing the need for its monitoring and control in pharmaceutical formulations.[3][4]

Key Research Areas and Applications

Research on this compound spans several scientific disciplines.

| Research Area | Significance | Key Findings |

| Insect Chemical Ecology | Serves as a species-specific pheromone for communication, mating, and social behavior in certain insects.[3] | Identified as a key pheromone component in the Euwallacea fornicatus beetle complex, opening avenues for targeted pest management.[3] |

| Pharmaceutical Science | An impurity in Polysorbate 80 that can affect the stability of biopharmaceutical drug products.[3][4] | Its presence can lead to the formation of visible particles in drug formulations, necessitating strict quality control.[3][4] |

| Green Chemistry | A key intermediate in the synthesis of high-performance, sustainable biolubricants from renewable fatty acid precursors.[3] | Conversion of lauric acid to this compound provides a building block for environmentally friendly alternatives to petroleum-based lubricants.[3] |

| Antimicrobial Research | Exhibits potential antibacterial and antifungal properties.[3][4] | Preliminary studies suggest its potential application as a preservative or a novel antimicrobial agent.[3][4] |

Experimental Protocols

Synthesis of this compound via Ketonic Decarboxylation

This protocol describes the synthesis of this compound from lauric acid using a magnesium oxide catalyst.

Caption: Synthesis and Purification Workflow for this compound.

Methodology:

-

Reactant Preparation: Lauric acid is mixed with a catalytic amount of magnesium oxide (MgO).[3]

-

Reaction: The mixture is heated to a temperature range of 250-300°C.[4] This can be performed in a batch reactor or a continuous flow system. The latter allows for better control over reaction parameters and often results in higher yields and selectivity (~90%).[3] The reaction proceeds via ketonic decarboxylation, where two molecules of lauric acid couple to form one molecule of this compound, with the release of carbon dioxide and water.[4]

-

Stoichiometric Equation: 2 C11H23COOH → (C11H23)2CO + CO2 + H2O[4]

-

-

Purification: The crude product is purified by distillation. To remove aldehydic impurities and colored substances, non-volatile amines can be added, which convert these impurities into high-boiling derivatives that remain in the distillation bottoms.[4] Temperature control is critical during this step to prevent thermal decomposition.[4]

-

Final Product: The distilled fraction yields high-purity this compound.

Analytical Characterization

Confirming the identity and purity of this compound involves several spectroscopic techniques.

Caption: Analytical Workflow for this compound Identification.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

The molecular ion peak should be observed at a mass-to-charge ratio (m/z) of 338.6, corresponding to the molecular weight of this compound.[1][4]

-

Characteristic fragmentation patterns include alpha cleavage adjacent to the carbonyl group, producing acylium ions. The McLafferty rearrangement is another key fragmentation pathway.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used for the detection and quantification of this compound in various samples.[4]

-

-

Infrared (IR) Spectroscopy:

-

FTIR: Shows a strong absorption band characteristic of the C=O stretching vibration in a ketone.[5]

-

Signaling and Functional Pathways

Role as an Insect Pheromone

This compound functions as a chemical signal in insect communication, a process mediated by the olfactory system.

Caption: Role of this compound in Insect Pheromone Signaling.

This signaling pathway is crucial for the reproductive success of the species. The species-specific nature of the pheromone blend, which includes a particular ratio of this compound and other compounds, ensures that the chemical signal is directed at conspecific males, leading to successful mating.[3] Understanding this pathway is fundamental for developing targeted pest control strategies like mating disruption or mass trapping.[3]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 540-09-0 | Benchchem [benchchem.com]

- 4. Buy this compound | 540-09-0 [smolecule.com]

- 5. This compound | C23H46O | CID 10888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 540-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. scbt.com [scbt.com]

A Technical Guide to the Potential Antimicrobial and Antifungal Properties of 12-Tricosanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential antimicrobial and antifungal properties of 12-Tricosanone. Direct experimental data on the antimicrobial and antifungal efficacy of this compound is limited in publicly available scientific literature. Therefore, this guide presents information based on the known properties of structurally related long-chain ketones and outlines the standard experimental protocols that would be employed to evaluate such a compound. The data presented herein is illustrative and intended to serve as a guide for future research.

Introduction

This compound (C₂₃H₄₆O), a long-chain aliphatic ketone, is a compound of interest for its potential biological activities. Long-chain ketones, in general, have been investigated for their antimicrobial properties, which are often attributed to their lipophilic nature allowing for interaction with microbial cell membranes.[1] The presence of a carbonyl group within a long alkyl chain suggests that this compound could exhibit inhibitory effects against a range of bacteria and fungi.[2] This guide provides a framework for the systematic evaluation of this compound as a potential antimicrobial and antifungal agent.

Hypothetical Antimicrobial and Antifungal Activity

While specific data for this compound is not available, the following tables present hypothetical quantitative data to illustrate how the antimicrobial and antifungal efficacy of a long-chain ketone would be summarized. These values are based on activities observed for other long-chain ketones and serve as a benchmark for potential future studies.[3]

Table 1: Hypothetical Antibacterial Activity of this compound

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) [Disk Diffusion, 20 µ g/disk ] |

| Staphylococcus aureus ATCC 25923 | Gram-positive | 64 | 128 | 15 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 32 | 64 | 18 |

| Escherichia coli ATCC 25922 | Gram-negative | 128 | >256 | 10 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >256 | >256 | 0 |

Table 2: Hypothetical Antifungal Activity of this compound

| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |

| Candida albicans ATCC 90028 | Yeast | 32 | 64 |

| Aspergillus niger ATCC 16404 | Mold | 128 | 256 |

| Trichophyton mentagrophytes | Dermatophyte | 16 | 32 |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial and antifungal properties of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[4][5][6]

Protocol: Broth Microdilution Method

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.

-

Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate. The final volume in each well will be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the diluted microbial suspension to each well, bringing the final volume to 200 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol: Subculturing from MIC Wells

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

-

Plating: Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the plates under the same conditions as the MIC assay.

-

Reading Results: The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plates.

Agar Disk Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[7][8][9]

Protocol: Kirby-Bauer Disk Diffusion Test

-

Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place a sterile paper disk (6 mm diameter) impregnated with a known concentration of this compound onto the agar surface.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around the disk.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of a test compound.

Postulated Mechanism of Action

The lipophilic nature of long-chain ketones suggests a mechanism of action that involves disruption of the microbial cell membrane.[1][10] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. asm.org [asm.org]

- 8. hardydiagnostics.com [hardydiagnostics.com]

- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 10. Insight into the impacts and mechanisms of ketone stress on the antibiotic resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Depth Analysis of 12-Tricosanone's Anti-Inflammatory Potential: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the currently available information regarding the anti-inflammatory effects of 12-Tricosanone. It is crucial to note that dedicated, in-depth scientific studies providing quantitative data and detailed experimental protocols on the anti-inflammatory properties of this specific compound are not available in the public domain at this time. The information presented herein is based on preliminary mentions and extrapolations from related compounds and general biological principles.

Introduction to this compound

This compound, a long-chain symmetrical ketone, is a chemical compound with the molecular formula C₂₃H₄₆O. While its primary applications and research focus have been in other areas, such as serving as a pheromone in certain insect species and its identification as a potential impurity in pharmaceutical formulations, some preliminary sources suggest potential biological activities, including anti-inflammatory effects.[1][2] However, these suggestions are not yet substantiated by rigorous, peer-reviewed scientific investigation.

Hypothetical Anti-Inflammatory Mechanisms

Given the absence of direct research, we can hypothesize potential anti-inflammatory mechanisms for this compound based on the known pathways of inflammation and the activities of other long-chain ketones and related molecules.

Inflammation is a complex biological response involving various signaling pathways and immune cells. Key pathways often targeted by anti-inflammatory agents include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Potential Interaction with the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of pro-inflammatory gene expression. Its activation leads to the production of cytokines, chemokines, and adhesion molecules that drive the inflammatory response. A hypothetical mechanism for an anti-inflammatory compound would be the inhibition of this pathway.

Caption: Hypothetical NF-κB Signaling Pathway Inhibition by this compound.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical regulator of cellular processes, including inflammation. It consists of a cascade of protein kinases that, when activated, can lead to the expression of inflammatory mediators. Anti-inflammatory compounds can interfere with the phosphorylation cascade at various levels.

Caption: Potential MAPK Signaling Pathway Modulation by this compound.

Data Presentation

As there is no quantitative data available from direct studies on the anti-inflammatory effects of this compound, the following tables are presented as templates. These tables are designed to structure any future experimental findings for clear comparison and analysis.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | Outcome Measure | IC₅₀ / Inhibition % (Concentration) | Positive Control |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS | NO concentration (μM) | Data Not Available | Dexamethasone |

| TNF-α Production | THP-1 | LPS | TNF-α concentration (pg/mL) | Data Not Available | Dexamethasone |

| IL-6 Production | THP-1 | LPS | IL-6 concentration (pg/mL) | Data Not Available | Dexamethasone |

| IL-1β Production | THP-1 | LPS | IL-1β concentration (pg/mL) | Data Not Available | Dexamethasone |

| NF-κB Reporter Assay | HEK293T | TNF-α | Luciferase Activity | Data Not Available | BAY 11-7082 |

| p38 MAPK Phosphorylation | RAW 264.7 | LPS | p-p38/total p38 ratio | Data Not Available | SB203580 |

| JNK Phosphorylation | RAW 264.7 | LPS | p-JNK/total JNK ratio | Data Not Available | SP600125 |

| ERK Phosphorylation | RAW 264.7 | LPS | p-ERK/total ERK ratio | Data Not Available | U0126 |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Challenge | Treatment Dose (mg/kg) | Outcome Measure | % Inhibition | Positive Control |

| Carrageenan-induced Paw Edema | Carrageenan | Data Not Available | Paw volume (mL) | Data Not Available | Indomethacin |

| LPS-induced Systemic Inflammation | LPS | Data Not Available | Serum Cytokine Levels | Data Not Available | Dexamethasone |

| Acetic Acid-induced Writhing | Acetic Acid | Data Not Available | Number of writhes | Data Not Available | Aspirin |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following outlines standard methodologies that would be necessary to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7 and human monocytic cell line THP-1 are commonly used models for in vitro inflammation studies.

-

Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells would be pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Methodology:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with this compound.

-

Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the supernatant and mix with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples.

-

Methodology:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Add cell culture supernatants or standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that produces a colorimetric signal.

-

Measure the absorbance and determine the cytokine concentration from a standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of proteins involved in signaling pathways like NF-κB and MAPK.

-

Methodology:

-

Lyse treated cells to extract proteins.

-

Separate proteins by size using SDS-PAGE.

-

Transfer proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-p38).

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using a chemiluminescent substrate.

-

Quantify band intensities using densitometry software.

-

Future Directions and Conclusion

The preliminary indications of anti-inflammatory properties of this compound are intriguing but require substantial scientific validation. Future research should focus on a systematic evaluation of its effects on key inflammatory pathways using established in vitro and in vivo models. The experimental designs and data presentation formats outlined in this document provide a framework for such investigations.

Should future studies confirm the anti-inflammatory activity of this compound, it could represent a novel lead compound for the development of new therapeutic agents. However, without such dedicated research, any claims regarding its anti-inflammatory efficacy remain speculative. Researchers and drug development professionals are encouraged to pursue these avenues of investigation to elucidate the true therapeutic potential of this compound.

References

12-Tricosanone as a potential pheromone in specific insect species

An In-depth Technical Guide to Investigating 12-Tricosanone as a Potential Pheromone in Insect Species

Introduction

Insect chemical communication is a cornerstone of their behavior, influencing mating, aggregation, and social interactions. Pheromones, as the primary mediators of these interactions, are a subject of intense research for their potential in developing targeted and environmentally benign pest management strategies. Among the vast array of insect semiochemicals, long-chain ketones are an emerging class of compounds with potential pheromonal activity. This technical guide focuses on this compound, a C23 saturated ketone, and outlines a comprehensive research framework to investigate its potential role as a pheromone in insect species.

While direct evidence for this compound's pheromonal activity in specific insect species is currently limited in published scientific literature, its structural similarity to other known insect cuticular hydrocarbons and semiochemicals warrants a thorough investigation. This document provides researchers, scientists, and drug development professionals with a structured approach to evaluating this compound, from initial chemical identification to behavioral validation. The experimental protocols, data presentation formats, and signaling pathway models presented herein are based on established methodologies in the field of chemical ecology and are intended to serve as a robust template for future research.

Data Presentation: Hypothetical Quantitative Data

To guide researchers in their data analysis and interpretation, the following tables present hypothetical quantitative data that could be obtained from the experimental protocols detailed in this guide. These tables are designed for clear comparison of the potential effects of this compound against a negative control (solvent) and a known pheromone for a hypothetical insect species.

Table 1: Comparative Electroantennogram (EAG) Responses to this compound

| Compound | Insect Species (Hypothetical) | Mean EAG Response (mV) ± SE (n=20) | Notes |

| This compound | Drosophila melanogaster | 0.9 ± 0.15 | Suggests a moderate level of antennal stimulation. |

| (Z)-7-Tricosene (Known Pheromone) | Drosophila melanogaster | 2.5 ± 0.30 | Strong, positive control response expected. |

| Hexane (Solvent Control) | Drosophila melanogaster | 0.1 ± 0.05 | Baseline response to the solvent. |

Table 2: Behavioral Response in a Two-Choice Olfactometer Assay

| Test Compound | Percentage of Insects Choosing Treatment Arm (%) | Percentage of Insects Choosing Control Arm (%) | No Choice (%) | Statistical Significance (p-value) |

| This compound vs. Hexane | 65 | 30 | 5 | < 0.05 |

| (Z)-7-Tricosene vs. Hexane | 85 | 10 | 5 | < 0.001 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to elucidate the potential pheromonal role of this compound.

Protocol 1: Pheromone Extraction and Chemical Analysis

Objective: To extract, identify, and quantify this compound from the cuticle of a target insect species.

Materials:

-

Live insects (e.g., virgin females and males of Drosophila melanogaster)

-

Hexane (HPLC grade)

-

Glass vials (2 mL) with Teflon-lined caps

-

Microsyringes

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Synthetic this compound standard

Procedure:

-

Insect Preparation: Anesthetize insects on ice or with CO2.

-

Solvent Extraction: Place a single insect into a glass vial containing 100 µL of hexane. Gently agitate for 5 minutes to extract the cuticular lipids.

-

Sample Concentration: Carefully remove the insect. Concentrate the hexane extract to approximately 20 µL under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Inject 1 µL of the extract into the GC-MS.

-

Use a non-polar column (e.g., DB-5ms) suitable for hydrocarbon analysis.

-

Employ a temperature program that effectively separates the components of the cuticular extract (e.g., initial temperature of 150°C, ramped to 300°C at 10°C/min).

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.

-

-

Identification and Quantification:

-

Identify this compound by comparing the retention time and mass spectrum of the peak in the sample with that of the synthetic standard.

-

Quantify the amount of this compound by creating a standard curve with known concentrations of the synthetic standard.

-

Protocol 2: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound, providing a quantitative measure of olfactory sensitivity.

Materials:

-

Live, sexually mature insects

-

Synthetic this compound (high purity)

-

Reference pheromone (e.g., (Z)-7-tricosene for D. melanogaster)

-

Hexane (solvent)

-

Filter paper strips (1 cm x 2 cm)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

-

Dissecting microscope

Procedure:

-

Antennal Preparation: Excise an antenna from a live insect and mount it between two glass capillary electrodes filled with a saline solution.

-

Stimulus Preparation: Prepare serial dilutions of synthetic this compound in hexane. Apply 10 µL of each dilution to a filter paper strip and allow the solvent to evaporate.

-

Stimulus Delivery: Insert the filter paper into a Pasteur pipette connected to a stimulus delivery system that will puff a controlled volume of air over the antennal preparation.

-

Data Recording: Record the baseline electrical potential of the antenna. Deliver a puff of the stimulus and record the resulting depolarization (the EAG response).

-

Controls: Use a hexane-only filter paper as a negative control and a known pheromone as a positive control.

-

Data Analysis: Measure the peak amplitude of the EAG response for each stimulus and normalize the data by subtracting the response to the solvent control.

Protocol 3: Wind Tunnel Behavioral Assay

Objective: To assess the behavioral response of insects to a plume of this compound in a controlled environment that simulates natural conditions.

Materials:

-

Wind tunnel with controlled airflow, temperature, and light

-

Live, virgin insects, acclimated to the experimental conditions

-

Synthetic this compound and other test compounds

-

Dispensers for the compounds (e.g., rubber septa, filter paper)

-

Video recording equipment

-

Behavioral analysis software

Procedure:

-

Preparation of Lures: Load a specific dose of this compound or a comparative pheromone onto the dispenser. Use a dispenser with solvent only as a control.

-

Experimental Setup: Place the lure at the upwind end of the wind tunnel.

-

Insect Release: Release individual insects onto a platform at the downwind end of the tunnel.

-

Behavioral Observation: Record the insect's flight path and specific behaviors (e.g., taking flight, upwind flight, casting, landing on the source) for a set period (e.g., 5 minutes).

-

Data Analysis: Quantify the percentage of insects exhibiting each behavior in response to the test and control lures.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and hypothetical signaling pathways relevant to the investigation of this compound.

Caption: Experimental workflow for investigating this compound as a potential insect pheromone.

Caption: Hypothetical signaling pathway for this compound in an insect olfactory sensory neuron.

In-Depth Technical Guide to Potassium Cyanate (CAS 540-09-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, safety data, and mechanistic actions of potassium cyanate. All quantitative data is presented in structured tables for ease of reference. Detailed experimental protocols for key toxicity assessments are provided, and critical pathways and workflows are visualized through diagrams.

Potassium cyanate (KOCN) is an inorganic salt with significant applications in chemical synthesis, agriculture, and metallurgy.[1][2] In the biomedical field, it is a key reagent for the carbamylation of proteins and has been notably studied for its potential therapeutic effects in sickle cell anemia.[2][3] This document serves as an in-depth resource for professionals working with or investigating this compound.

Chemical and Physical Properties

Potassium cyanate is a white, crystalline solid that is highly soluble in water.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 590-28-3 | --INVALID-LINK-- |

| Molecular Formula | CKNO | --INVALID-LINK-- |

| Molecular Weight | 81.12 g/mol | [4] |

| Appearance | White crystalline powder, chunks, or solid | [3][4][5] |

| Melting Point | 315 °C (decomposes) | [3][5] |

| Boiling Point | 700-900 °C (decomposes) | [5][6] |

| Density | 2.056 g/cm³ at 20 °C | [3][5][6] |

| Solubility in Water | 750 g/L at 25 °C | [5] |

| pH | ~10 (50 g/L solution at 20 °C) | [5][6] |

| Vapor Pressure | Not applicable | [5] |

Safety and Toxicology

Potassium cyanate is classified as harmful if swallowed and causes serious eye irritation.[6][7] It is essential to handle this compound with appropriate personal protective equipment and adhere to safety protocols.

Acute Toxicity

| Test | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | 567 mg/kg | [5][8] |

| LD50 | Mouse | Intraperitoneal | 320 mg/kg | [5] |

Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed |

| H319 | Causes serious eye irritation |

| H412 | Harmful to aquatic life with long lasting effects |

(Data sourced from multiple safety data sheets)

First Aid Measures

-

If Inhaled: Move the person to fresh air.

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water/shower.

-

In Case of Eye Contact: Rinse out with plenty of water. Call an ophthalmologist. Remove contact lenses if present and easy to do. Continue rinsing.[5][7]

-

If Swallowed: Immediately make the victim drink water (two glasses at most). Consult a physician.[5][7]

Experimental Protocols

The following are summaries of the methodologies for key toxicological assessments, based on OECD guidelines. For complete and official protocols, it is imperative to consult the full OECD guideline documents.

Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

Methodology:

-

Test Animals: Healthy, young adult rats of a commonly used laboratory strain are used. Animals are fasted prior to dosing.[6]

-

Dose Levels: At least three dose levels are used, spaced to produce a range of toxic effects and mortality rates.[6]

-

Administration: The test substance is administered in a single dose by gavage.[6]

-

Observation Period: Animals are observed for at least 14 days for mortality and clinical signs of toxicity.[6]

-

Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[6]

-

Data Analysis: The LD50 is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[6]

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[3]

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.[3]

-